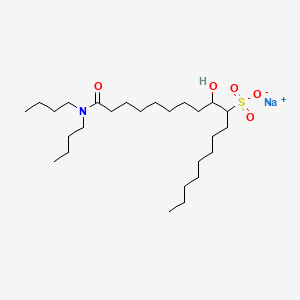
Phosphoric acid, monoisooctyl ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, monoisooctyl ester, disodium salt is an ester of phosphoric acid. Esters of phosphoric acid are particularly significant in biochemistry due to their role in various biological processes. This compound is known for its applications in different scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Phosphoric acid, monoisooctyl ester, disodium salt can be synthesized through the reaction of phosphoric acid with isooctyl alcohol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with isooctyl alcohol to form the ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphoric acid, monoisooctyl ester, disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and isooctyl alcohol under acidic or basic conditions.
Substitution Reactions: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the ester itself is relatively stable, the alcohol component (isooctyl alcohol) can undergo oxidation to form corresponding aldehydes or acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, monoisooctyl ester, disodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some organic synthesis processes.
Biology: The compound is used in biochemical studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, monoisooctyl ester, disodium salt involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in regulating enzyme activity and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, monoisooctyl ester, disodium salt can be compared with other esters of phosphoric acid, such as:
- Phosphoric acid, monoethyl ester, disodium salt
- Phosphoric acid, monobutyl ester, disodium salt
- Phosphoric acid, monoisopropyl ester, disodium salt
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their solubility, reactivity, and applications. This compound is unique due to its specific alkyl group, which provides distinct properties and applications in various fields.
Eigenschaften
CAS-Nummer |
68110-42-9 |
|---|---|
Molekularformel |
C8H17Na2O4P |
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
disodium;6-methylheptyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
HDXQVGBITVNZCH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)






![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)


![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
